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Compound of Interest

Compound Name: 5-Chloro-2-iodo-3-methylphenol

CAS No.: 1150617-66-5

Cat. No.: B1390747

Get Quote

Executive Summary
Compound: 5-Chloro-2-iodo-3-methylphenol Predicted pKa:7.83 ± 0.15 Physicochemical

Class: Lipophilic Weak Acid

The predicted pKa of 7.83 places 5-Chloro-2-iodo-3-methylphenol in the category of phenols

significantly more acidic than the parent phenol (pKa 9.99). This shift is driven primarily by the

ortho-iodine atom (inductive withdrawal and proximity effects) and the meta-chlorine

substituent. This acidity profile suggests that at physiological pH (7.4), the compound will exist

as a mixture of neutral and ionized species (

27% ionized), which has profound implications for membrane permeability, solubility, and
protein binding affinity in drug development contexts.[1]

Structural Analysis & Electronic Theory
To accurately predict the pKa without direct experimental data, we must deconstruct the

molecule into its electronic components. The acidity of the phenolic hydroxyl group is

modulated by the stability of the resulting phenoxide anion.
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Substituent Effects
The molecule comprises a phenol core with three distinct substituents. We utilize the Additivity

of Substituent Effects principle, using Phenol (pKa 9.[1]99) as the baseline.

Position Substituent
Electronic
Effect

Impact on pKa Mechanism

C1 -OH Acidic Center N/A Ionization site.

C2 (Ortho) -Iodo (-I)
Strongly

Acidifying
-1.48

Inductive

electron

withdrawal

stabilizes the

negative charge

on oxygen. Large

atomic radius

may cause steric

twisting but -I

dominates.

C3 (Meta) -Methyl (-CH₃) Weakly Basifying +0.15

Weak inductive

donation (+I)

destabilizes the

phenoxide anion

slightly.[1]

C5 (Meta) -Chloro (-Cl)
Moderately

Acidifying
-0.83

Inductive

withdrawal (-I)

stabilizes the

anion. Meta

position

precludes strong

resonance

donation.[1]

The "Ortho Effect" Anomaly
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The 2-iodo substituent is the critical driver here. While iodine is less electronegative than

chlorine or fluorine, its position ortho to the hydroxyl group exerts a massive influence.[1]

Experimental data for 2-iodophenol shows a pKa of 8.51, a drop of nearly 1.5 units from

phenol.[1] This empirical value is more reliable than calculated Hammett constants for ortho

positions, which are often prone to steric error.[1]

Computational & Theoretical Prediction
We employ two independent methods to triangulate the pKa: a Hammett Equation Derivation

and a Fragment-Based Empirical Calculation.

Method A: Hammett Equation Derivation
The Hammett equation relates reaction rates/equilibria to substituent effects:

[1]

(Reaction Constant): For phenol ionization in water at 25°C,

.[1]

(Substituent Constants):

(Methyl): -0.069[1]

(Chloro): +0.373[1]

Note: We treat the 2-iodophenol moiety as the "parent" to bypass the complex ortho-sigma

derivation.

Calculation:

Base: 2-Iodophenol (

)[1][2][3]

Perturbation 1 (3-Methyl):

Perturbation 2 (5-Chloro):

[1]
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Method B: ACD/Labs & ChemAxon Consensus
(Simulated)
Standard industry algorithms (ACD/pKa, ChemAxon) typically weigh the steric "buttressing"

effect of the 2-iodo and 3-methyl interaction.[1]

Buttressing: The 3-methyl group pushes the large 2-iodine atom closer to the hydroxyl group.

This steric compression can inhibit solvation of the phenoxide, potentially raising the pKa

slightly (making it less acidic).[1]

Correction: We apply a conservative +0.1 correction factor for steric hindrance to solvation.

[1]

Adjusted Prediction:

[1]

Final Predicted Range
[1]

Experimental Validation Protocol
Since this value is predicted, rigorous validation is required.[1] Due to the high lipophilicity

(predicted LogP ~3.8) and low water solubility of this tri-substituted phenol, standard

potentiometric titration will fail.[1]

Recommended Method: Spectrophotometric Determination in Cosolvent (Methanol/Water).[1]

Workflow Logic (DOT Visualization)
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Phase 1: Preparation Phase 2: Measurement Phase 3: Analysis
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Buffer Preparation
(pH 4.0 - 11.0)
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Calculate Inflection Point
(Apparent pKa)

Click to download full resolution via product page

Figure 1: Spectrophotometric pKa determination workflow for lipophilic phenols using the

Yasuda-Shedlovsky extrapolation method.

Detailed Protocol
Solubilization: Dissolve 5-Chloro-2-iodo-3-methylphenol in methanol to create a 10 mM

stock.

Titration Series: Prepare 3 series of buffers with varying Methanol:Water ratios (20%, 30%,

40% MeOH).

Spectral Scanning: Scan from 240nm to 350nm.

Neutral Species (Low pH): Expect

around 270-280 nm.[1]

Ionized Species (High pH): Expect a bathochromic shift (Red shift) to ~290-300 nm due to

phenoxide resonance.[1]

Data Processing: Plot Absorbance vs. pH at the wavelength of maximum difference. The

inflection point is the

(apparent pKa in solvent).[1]

Extrapolation: Plot
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vs.

(dielectric constant) to extrapolate to pure water (0% MeOH).

Implications for Drug Development
The pKa of 7.83 is critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

[1]

Parameter Value at pH 7.4 Implication

Ionization State ~27% Ionized (A-)
Significant fraction exists as

the phenoxide anion.

Solubility Moderate

The ionized fraction improves

aqueous solubility compared to

the neutral form.

Permeability High

The 73% neutral fraction

ensures high passive diffusion

across lipid bilayers.

Protein Binding High

The lipophilic iodine and

chlorine substituents,

combined with the negative

charge, suggest high affinity

for Albumin (HSA).[1]

Self-Validating Check: If the experimental pKa comes back > 8.5, it indicates that the steric bulk

of the iodine and methyl groups is preventing the water solvent shell from stabilizing the anion

(steric inhibition of resonance/solvation).[1] If pKa < 7.5, the electron-withdrawing effects are

stronger than predicted.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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